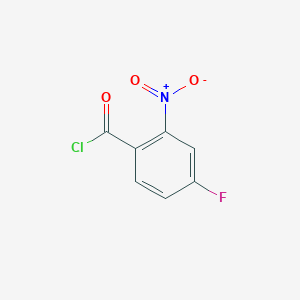

4-Fluoro-2-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(9)3-6(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMGZEFEQXWOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537973 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57750-82-0 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57750-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Fluoro 2 Nitrobenzoyl Chloride

Synthesis from 4-Fluoro-2-nitrobenzoic Acid and its Derivatives

The primary and most direct route to synthesizing 4-Fluoro-2-nitrobenzoyl chloride involves the chemical modification of 4-fluoro-2-nitrobenzoic acid. This precursor serves as the foundational molecule, undergoing specific reactions to yield the desired acyl chloride.

Carboxylic Acid to Acyl Chloride Conversion Strategies (e.g., Thionyl Chloride Mediated Reactions)

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the preparation of 4-Fluoro-2-nitrobenzoyl chloride from its corresponding benzoic acid, thionyl chloride (SOCl₂) is a commonly employed reagent. prepchem.com This method is favored for its efficiency and the straightforward nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process. youtube.com

The reaction involves heating the 4-fluoro-2-nitrobenzoic acid with an excess of thionyl chloride. orgsyn.org The mixture is typically refluxed until the reaction is complete, which is often indicated by the cessation of gas evolution. prepchem.com Following the reaction, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 4-Fluoro-2-nitrobenzoyl chloride. orgsyn.orgorgsyn.org Purification can be further achieved by distillation or crystallization. prepchem.com

Other chlorinating agents, such as phosphorus pentachloride (PCl₅) and oxalyl chloride, can also be used for this conversion. prepchem.comwikipedia.org The choice of reagent can depend on the specific requirements of the synthesis, such as reaction conditions and desired purity. For instance, a patent describes the use of thionyl chloride with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to produce 2-chloro-4-fluoro-5-nitrobenzoyl chloride from its corresponding benzoic acid, achieving a high yield. google.com

Table 1: Reagents for Carboxylic Acid to Acyl Chloride Conversion

| Reagent | Formula | Typical Conditions | Byproducts |

| Thionyl Chloride | SOCl₂ | Reflux, often with a catalyst (e.g., DMF, pyridine) | SO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Heating | POCl₃, HCl |

| Oxalyl Chloride | (COCl)₂ | Room temperature or mild heating | CO, CO₂, HCl |

Nitration and Fluorination Routes to Benzoic Acid Precursors

The synthesis of the essential precursor, 4-fluoro-2-nitrobenzoic acid, involves introducing the nitro (NO₂) and fluoro (F) groups onto the benzoic acid backbone. The regioselectivity of these reactions is critical to obtaining the desired isomer.

Nitration: The nitration of a benzoic acid derivative is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.eduresearchgate.net The carboxyl group on the benzene (B151609) ring is a meta-director in electrophilic aromatic substitution. However, the conditions must be carefully controlled, particularly the temperature, to influence the position of the incoming nitro group. truman.edu For instance, the nitration of 2-fluorobenzoyl chloride is one route to introduce the nitro group at the desired position.

The synthesis of 4-fluoro-2-nitrobenzoic acid can also start from precursors like 4-fluoro-2-nitrotoluene, which is then oxidized to the carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). chemicalbook.com Another route begins with 4-fluoro-2-nitrobenzonitrile, which is hydrolyzed to the carboxylic acid using a strong acid like hydrobromic acid (HBr). chemicalbook.com

Exploration of Alternative Synthetic Routes

While the conversion from 4-fluoro-2-nitrobenzoic acid is the most direct method, alternative synthetic strategies for obtaining 4-fluoro-2-nitrobenzoyl chloride and its isomers have been explored. One such alternative involves the hydrolysis of a benzotrichloride (B165768) derivative. For example, a patented process describes the preparation of fluorinated m-nitrobenzoyl chlorides by hydrolyzing fluorinated m-nitrobenzotrichlorides in the presence of a catalyst or in a weakly acidic medium at temperatures below 80°C. google.com This method aims to reduce fluoride (B91410) elimination and achieve high yields and purity. google.com

Another approach involves the direct nitration of a substituted benzoyl chloride. For instance, 2-fluoro-4-nitrobenzoyl chloride can be synthesized by the nitration of 2-fluorobenzoyl chloride. This circumvents the need to first synthesize the corresponding benzoic acid.

Furthermore, a process for preparing 2-chloro-4-fluoro-5-nitrobenzoyl chloride starts from 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is reacted with water in the presence of a catalyst like iron(III) chloride (FeCl₃). google.com This highlights the possibility of forming the acyl chloride functionality from a trichloromethyl group.

Mechanochemical Synthesis Approaches for Benzoyl Chloride Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is an emerging field in green chemistry. While specific research on the mechanochemical synthesis of 4-fluoro-2-nitrobenzoyl chloride is not widely documented, the principles can be applied to the synthesis of benzoyl chloride derivatives in general.

Mechanochemical methods, such as ball milling, offer potential advantages over traditional solvent-based syntheses, including reduced solvent waste, lower energy consumption, and potentially faster reaction times. The synthesis of benzamides from benzoic acid and amines has been achieved using thionyl chloride under solvent-free conditions, which can be considered a step towards mechanochemical principles. researchgate.net This suggests that the direct reaction of 4-fluoro-2-nitrobenzoic acid with a chlorinating agent in a ball mill could be a viable and environmentally friendly synthetic route. Further research is needed to explore and optimize mechanochemical approaches for the synthesis of this specific compound.

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Nitrobenzoyl Chloride

Nucleophilic Acylation Reactions and Derivative Formation

4-Fluoro-2-nitrobenzoyl chloride's reactivity is dominated by the highly electrophilic nature of its acyl chloride functional group. This electrophilicity is significantly enhanced by the electron-withdrawing effects of both the fluorine and nitro substituents, making the carbonyl carbon highly susceptible to nucleophilic attack. This characteristic is central to its role as a versatile intermediate in organic synthesis, readily undergoing nucleophilic acyl substitution reactions to form a variety of derivatives.

Esterification Reactions

4-Fluoro-2-nitrobenzoyl chloride readily reacts with alcohols to form the corresponding esters. This process, a form of nucleophilic acyl substitution, is a cornerstone of its synthetic utility. For instance, it can be used in the synthesis of complex molecules where the formation of an ester linkage is a key step.

In a specific example, 4-fluoro-2-nitrobenzoic acid is first converted to 4-fluoro-2-nitrobenzoyl chloride using oxalyl chloride and a catalytic amount of DMF in THF. The resulting acyl chloride is then reacted with a phenolic hydroxyl group, such as in a substituted l-aspartate derivative, to yield the corresponding ester. nih.gov This highlights the compound's utility in creating ester bonds in molecules with multiple functional groups.

Amidation Reactions (e.g., Schotten-Baumann Reaction)

The reaction of 4-fluoro-2-nitrobenzoyl chloride with primary and secondary amines yields amides. This transformation is frequently carried out under Schotten-Baumann conditions, which typically involve a two-phase system of an organic solvent and an aqueous base. wikipedia.orglscollege.ac.in The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards amide formation. byjus.com

The Schotten-Baumann reaction is a widely used method in organic synthesis for the preparation of amides from acyl chlorides and amines. wikipedia.orgchemistnotes.com The reaction can be catalyzed by an aqueous base like sodium hydroxide (B78521) or an organic base such as pyridine (B92270). byjus.com The use of pyridine can sometimes enhance the acylating power of the acyl chloride. byjus.com This method is valuable for creating the amide linkage found in many pharmaceuticals and other complex organic molecules. lscollege.ac.incam.ac.uk

Recent research has also explored solvent-controlled amidation of aroyl chlorides using reagents like lithium bis(trimethylsilyl)amide (LiHMDS) as a nitrogen source at room temperature. nih.gov While this specific study did not use 4-fluoro-2-nitrobenzoyl chloride, the principles could be applicable. The choice of solvent can selectively lead to the formation of primary amides or imides. nih.gov

Other Acyl Transfer Processes

Beyond esterification and amidation, 4-fluoro-2-nitrobenzoyl chloride can participate in other acyl transfer reactions, such as Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, an acyl group is introduced onto an aromatic ring. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which activates the acyl chloride. organic-chemistry.orgyoutube.com

The product of a Friedel-Crafts acylation is a ketone. libretexts.org A key advantage of this reaction is that the resulting ketone is deactivated towards further substitution, preventing polyacylation, a common issue in Friedel-Crafts alkylation. organic-chemistry.orgyoutube.com While specific examples of Friedel-Crafts reactions involving 4-fluoro-2-nitrobenzoyl chloride are not extensively detailed in the provided results, its nature as an acyl chloride makes it a suitable substrate for such transformations. The electron-withdrawing groups on the benzoyl chloride may, however, influence the reactivity and the conditions required for the reaction.

Acyl transfer is a fundamental process where an acyl group is transferred from one molecule to another. youtube.com In the context of 4-fluoro-2-nitrobenzoyl chloride, the acyl group is transferred from the chloride to a nucleophile. This can be viewed as a nucleophilic acyl substitution. youtube.com

Solvolytic Reaction Kinetics and Mechanistic Pathways

The study of solvolysis reactions, where the solvent acts as the nucleophile, provides significant insight into the reaction mechanisms of acyl chlorides. For substituted benzoyl chlorides, the mechanism can range from a direct displacement (SN2-like) to a stepwise process involving a carbocation intermediate (SN1-like). The specific pathway is influenced by the substituents on the aromatic ring and the properties of the solvent.

Solvent Effects on Solvolysis Rates (e.g., Fluoroalcohol Systems)

Kinetic studies on the solvolysis of o-nitrobenzoyl chloride, a related compound, have been conducted in a variety of solvents, including aqueous fluoroalcohols. nih.govscilit.comnih.gov These studies utilize the extended Grunwald-Winstein equation to analyze the solvent effects on the reaction rates. The equation helps to distinguish between different mechanistic pathways by considering the solvent's ionizing power and nucleophilicity. nih.govscilit.com

For o-nitrobenzoyl chloride, in solvents without fluoroalcohol, the reaction rates are significantly slower than its para-isomer, p-nitrobenzoyl chloride. nih.govscilit.comnih.gov However, in aqueous fluoroalcohol systems, the reactivity of the ortho-isomer becomes kinetically greater than the para-isomer. nih.govscilit.comnih.gov This reversal in reactivity highlights the profound effect of the solvent system on the reaction mechanism.

The analysis of the l/m values from the Grunwald-Winstein equation for o-nitrobenzoyl chloride shows values significantly larger than unity in non-fluoroalcohol solvents, consistent with an addition-elimination mechanism. nih.gov In contrast, in fluoroalcohol-containing solvents, the l/m values are less than unity, suggesting a shift in the mechanism. nih.govscilit.com

Table 1: Comparison of Solvolysis Reactivity of o-nitrobenzoyl chloride and p-nitrobenzoyl chloride

| Solvent System | Relative Reactivity (o-nitrobenzoyl chloride vs. p-nitrobenzoyl chloride) |

|---|---|

| Without Aqueous Fluoroalcohol | o-nitrobenzoyl chloride is ~10 times slower |

| With Aqueous Fluoroalcohol | o-nitrobenzoyl chloride is kinetically more reactive |

This table is a qualitative summary based on the provided search results. nih.govscilit.comnih.gov

Intramolecular Assistance and Neighboring Group Participation of the Nitro Moiety

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This can significantly increase the reaction rate and influence the stereochemistry of the product. wikipedia.org

In the solvolysis of some ortho-substituted benzoyl halides, the ortho-substituent can act as an internal nucleophile, assisting in the displacement of the leaving group. nih.gov For example, the ortho-carbomethoxy group has been shown to provide intramolecular nucleophilic assistance. nih.gov

However, in the case of o-nitrobenzoyl chloride, studies suggest that the ortho-nitro group does not act as an intramolecular nucleophilic assistant to the acyl carbon during solvolysis. nih.gov Product studies of the solvolysis of o-nitrobenzoyl chloride in various hydroxylic solvents showed no evidence of products that would be formed from such internal participation. nih.gov This is in contrast to o-nitrobenzyl bromide, where the ortho-nitro group does participate as an internal nucleophile. nih.govscilit.comnih.gov The lack of NGP from the nitro group in o-nitrobenzoyl chloride suggests that the reaction proceeds through a different mechanism, likely dominated by solvent effects.

Application of Kinetic Models (e.g., Grunwald–Winstein Equation Analysis)

The study of solvolysis reactions—where the solvent acts as the nucleophile—provides profound insights into reaction mechanisms. The Grunwald-Winstein equations are linear free-energy relationships that quantify the effect of the solvent on the reaction rate. wikipedia.org The original one-term equation, log(k/k₀) = mY , relates the rate constant of solvolysis (k) in a given solvent to the rate constant in a reference solvent (k₀, typically 80% aqueous ethanol). wikipedia.org The parameter Y represents the ionizing power of the solvent, and m measures the sensitivity of the substrate's solvolysis rate to this ionizing power. wikipedia.org An m value close to 1.0 is indicative of an Sₙ1 mechanism involving a fully formed carbocation intermediate, while values less than 1 suggest a mechanism with Sₙ2 character. wikipedia.org

For reactions where the solvent also participates as a nucleophile, the extended (two-term) Grunwald-Winstein equation is employed: log(k/k₀) = lN + mY . nih.govbeilstein-journals.org In this model, the l parameter measures the sensitivity of the reaction rate to the solvent's nucleophilicity (N). nih.govbeilstein-journals.org

While specific Grunwald-Winstein analysis of 4-fluoro-2-nitrobenzoyl chloride is not extensively documented, studies on the structurally similar o-nitrobenzoyl chloride offer valuable insights. For o-nitrobenzoyl chloride, kinetic studies in various solvents revealed that the ortho-nitro group can play a role as an intramolecular nucleophilic assistant in the solvolytic reaction. scilit.com The analysis using the extended Grunwald-Winstein equation showed that in solvents without fluoroalcohol, the l and m values were significantly different than in fluoroalcohol-containing solvents, pointing to a shift in mechanism based on the solvent system. scilit.com Specifically, in aqueous fluoroalcohol, o-nitrobenzoyl chloride was found to be kinetically more reactive than its para-isomer, a behavior that can be explored through these kinetic models. scilit.com These findings suggest that the solvolysis of 4-fluoro-2-nitrobenzoyl chloride would similarly exhibit complex behavior, with reaction rates and mechanisms being highly dependent on the solvent's ionizing power and nucleophilicity.

Table 1: Interpretation of Grunwald-Winstein Parameters in Solvolysis

| Parameter | Description | High Value Indicates | Low Value Indicates |

|---|---|---|---|

| m | Sensitivity to solvent ionizing power (Y) | High degree of charge separation in the transition state (Sₙ1-like) | Low sensitivity to ionizing power (Sₙ2-like) |

| l | Sensitivity to solvent nucleophilicity (N) | High degree of covalent participation by the solvent in the transition state (Sₙ2-like) | Low degree of solvent nucleophilic assistance (Sₙ1-like) |

Reactivity of the Fluoro and Nitro Functional Groups within the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) Potential

The aromatic ring of 4-fluoro-2-nitrobenzoyl chloride is highly activated for nucleophilic aromatic substitution (SNAr). This reactivity stems from the presence of the strong electron-withdrawing nitro group positioned ortho to the fluorine atom. wikipedia.org Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are crucial for SNAr as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

In the context of SNAr, fluorine is an exceptionally effective leaving group. While this is counterintuitive compared to Sₙ1/Sₙ2 reactions where iodide is the best leaving group, in SNAr the rate-determining step is typically the initial nucleophilic attack. youtube.com The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, thus accelerating the attack by a nucleophile. youtube.com

Due to this high reactivity, 4-fluoro-2-nitrobenzoyl chloride can react with a variety of nucleophiles to displace the fluorine atom.

Table 2: Examples of Potential SNAr Reactions

| Nucleophile | Product Class |

|---|---|

| Amines (R-NH₂) | N-Aryl Amines |

| Alcohols (R-OH) / Alkoxides (RO⁻) | Aryl Ethers |

| Thiols (R-SH) / Thiolates (RS⁻) | Aryl Thioethers |

| Azides (N₃⁻) | Aryl Azides |

Transition Metal-Catalyzed Transformations and Cross-Coupling Methodologies

The carbon-fluorine bond in 4-fluoro-2-nitrobenzoyl chloride, while strong, can be activated and functionalized using transition metal catalysts. This opens pathways to a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org While palladium catalysts are most famous for activating C-Br and C-I bonds, nickel-based catalysts have shown remarkable efficacy in activating the more robust C-F bond. beilstein-journals.org

Potential cross-coupling reactions involving 4-fluoro-2-nitrobenzoyl chloride (or its derivatives) include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl fluoride (B91410) with an organoboron reagent, such as an arylboronic acid, to form a biaryl compound. Nickel catalysts with specialized ligands are often required to facilitate the challenging oxidative addition of the C-F bond. beilstein-journals.org

Heck-Mizoroki Coupling: This involves the palladium- or nickel-catalyzed reaction of the aryl fluoride with an alkene to form a new C-C bond, yielding a substituted alkene. organic-chemistry.orgnih.gov

The presence of multiple halides (F and Cl) allows for potential orthogonal, or sequential, cross-coupling. For instance, the C-Cl bond of the acyl chloride is highly reactive towards nucleophiles, while the C-F bond requires a specific catalyst for activation. Furthermore, in related systems, a C-Br bond can be selectively coupled using a palladium catalyst while leaving a C-F bond intact; the C-F bond can then be coupled in a subsequent step using a nickel catalyst. beilstein-journals.org This potential for selective functionalization makes 4-fluoro-2-nitrobenzoyl chloride a versatile building block in complex molecular synthesis.

Table 4: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Plausible) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Ni(cod)₂ / Ligand | Biaryl |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(OAc)₂ or Ni(0) / Ligand | Substituted Alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd or Ni / Ligand | N-Aryl Amine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd / Cu co-catalyst | Aryl Alkyne |

Applications of 4 Fluoro 2 Nitrobenzoyl Chloride in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds and Ring Systems

The electrophilic nature of the carbonyl carbon in 4-fluoro-2-nitrobenzoyl chloride, enhanced by the electron-withdrawing effects of the nitro and fluoro substituents, makes it an excellent reagent for acylation reactions, a cornerstone in the synthesis of various heterocyclic compounds.

Preparation of Nitrogenous Heterocycles (e.g., Benzimidazoles, Quinoxalinones, Benzodiazepinediones)

The construction of nitrogen-containing heterocyclic rings is a focal point in medicinal chemistry due to the prevalence of these motifs in biologically active molecules. 4-Fluoro-2-nitrobenzoyl chloride can be a key starting material in the synthesis of several important classes of heterocycles.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In a typical synthetic strategy, 4-fluoro-2-nitrobenzoyl chloride can react with an o-phenylenediamine derivative. The initial acylation of one of the amino groups is followed by an intramolecular cyclization and dehydration to form the benzimidazole (B57391) ring. The fluorine and nitro groups can then be further manipulated in subsequent synthetic steps to introduce additional diversity into the final molecule.

Quinoxalinones: Quinoxalinone scaffolds are present in numerous compounds with diverse pharmacological activities. Their synthesis can be achieved through the reaction of an o-phenylenediamine with an α-keto acid or a related derivative. While direct application of 4-fluoro-2-nitrobenzoyl chloride for this purpose is less common, a related strategy involves the reaction of a substituted o-phenylenediamine with a derivative of oxalic acid to form a 1,4-dihydroquinoxaline-2,3-dione, which can be further modified. sapub.org For instance, the reaction of 5-chloro-2-nitrophenylamine with chloroacetyl chloride, followed by reduction and cyclization, yields a quinoxalinone derivative. sapub.org This highlights a potential pathway where the 4-fluoro-2-nitrobenzoyl moiety could be incorporated.

Benzodiazepinediones: These seven-membered heterocyclic systems are of significant interest in drug discovery. Their synthesis can be approached by reacting a suitable diamine with a dicarboxylic acid derivative. A plausible synthetic route could involve the acylation of an appropriate diamine with 4-fluoro-2-nitrobenzoyl chloride, followed by a series of steps to construct the seven-membered ring.

A study on the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles, quinoxalinones, and benzodiazepinediones, utilized a related starting material, 4-chloro-2-fluoro-5-nitrobenzoic acid. This work demonstrates the utility of such substituted aromatic compounds in generating libraries of these important heterocyclic systems. sapub.org

Integration into Solid-Phase Synthesis Protocols

Solid-phase synthesis has become an indispensable tool for the rapid generation of compound libraries for high-throughput screening. The reactivity of 4-fluoro-2-nitrobenzoyl chloride makes it amenable to solid-phase organic synthesis (SPOS).

A key strategy involves anchoring a related molecule, 4-fluoro-3-nitrobenzoic acid, to a solid support, such as a Wang resin. The activated fluoride (B91410) can then undergo nucleophilic aromatic substitution with various amines to introduce diversity. Subsequent reduction of the nitro group to an amine provides a handle for further reactions, such as the formation of a benzimidazole ring through condensation with an aldehyde. The final product can then be cleaved from the resin. This methodology allows for the efficient production of benzimidazole libraries with multiple points of diversity. sapub.org The principles of solid-phase peptide synthesis (SPPS), which involve sequential addition of building blocks to a growing chain attached to a solid support, can be adapted for the synthesis of these non-peptidic scaffolds. nih.govrsc.org

Precursor for Specialty Chemicals and Advanced Intermediates

The presence of both fluoro and nitro functionalities on the benzoyl ring makes 4-fluoro-2-nitrobenzoyl chloride a valuable precursor for a wide range of specialty chemicals and advanced intermediates. These substituents can be retained in the final product to modulate its electronic and biological properties or can be chemically transformed to introduce new functional groups.

Strategies for Incorporating Fluoro- and Nitro-Substituted Benzoyl Moieties into Target Molecules

The primary strategy for incorporating the 4-fluoro-2-nitrobenzoyl moiety into a target molecule is through a nucleophilic acyl substitution reaction. The highly reactive acyl chloride readily reacts with a variety of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

The choice of reaction conditions is crucial for achieving high yields and selectivity. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270), triethylamine, or an excess of the amine nucleophile itself. The reaction can be performed in a range of aprotic solvents, such as dichloromethane (B109758), tetrahydrofuran, or N,N-dimethylformamide.

For example, in the synthesis of novel aromatic polyamides, a diamine monomer can be prepared through the N,N-diarylation of an aniline (B41778) derivative with 4-fluoronitrobenzene, followed by the reduction of the nitro groups. This diamine can then be polymerized with a diacid chloride to yield the final polyamide. ntu.edu.tw This illustrates a multi-step strategy where the core fluoro-nitro-aromatic structure is built up and then incorporated into a larger molecule.

The following table summarizes the key aspects of incorporating the 4-fluoro-2-nitrobenzoyl moiety:

| Reaction Type | Nucleophile | Product | Key Conditions |

| Esterification | Alcohol/Phenol | Ester | Base (e.g., pyridine, triethylamine), Aprotic solvent |

| Amidation | Amine | Amide | Base (e.g., pyridine, triethylamine, excess amine), Aprotic solvent |

| Thioesterification | Thiol | Thioester | Base (e.g., pyridine, triethylamine), Aprotic solvent |

Role in Polymer Chemistry and Materials Science

The reactivity of 4-fluoro-2-nitrobenzoyl chloride also extends to the field of polymer chemistry, where it can be used in the synthesis of monomers and as a building block for high-performance polymers.

Synthesis of Monomers and Polymerizable Units

4-Fluoro-2-nitrobenzoyl chloride can be used to synthesize monomers containing the fluoro and nitro-substituted benzoyl group. These monomers can then be polymerized to create polymers with specific properties conferred by these functional groups, such as altered solubility, thermal stability, and electronic characteristics.

One approach involves the reaction of 4-fluoro-2-nitrobenzoyl chloride with a molecule containing a polymerizable group, such as a vinyl or acrylic moiety. For instance, it could be reacted with an amino-functionalized styrene (B11656) or acrylate (B77674) to produce a monomer that can undergo radical polymerization. The preparation of functional monomers from a common styrene derivative has been demonstrated, where an aminostyrene precursor can be condensed with various functional substrates. nih.gov

Furthermore, 4-fluoro-2-nitrobenzoyl chloride can act as a difunctional or polyfunctional monomer in condensation polymerization reactions. For example, it can be reacted with aromatic diamines to produce aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength. mdpi.com The presence of the fluoro and nitro groups in the polymer backbone can influence properties such as solubility and processability. The synthesis of aromatic polyamides is often carried out via low-temperature solution polycondensation of aromatic diamines with aromatic diacid chlorides in polar aprotic solvents. ntu.edu.twscirp.org

Application as Polymerization Initiators

While 4-Fluoro-2-nitrobenzoyl chloride is recognized as a versatile intermediate in the synthesis of specialty polymers, its specific role as a polymerization initiator is not extensively documented in scientific literature. sigmaaldrich.com Polymerization initiators are substances that start a chain-growth polymerization by generating a reactive species like a radical or a cation. Common examples include azo compounds and organic peroxides for radical polymerization, or strong acids for cationic polymerization. sigmaaldrich.comwikipedia.org

The chemical structure of 4-Fluoro-2-nitrobenzoyl chloride, specifically the highly reactive acyl chloride group, makes it exceptionally well-suited for nucleophilic acyl substitution reactions. This reactivity profile suggests its primary role in polymer science is more likely as a monomer or a co-monomer in step-growth polymerization processes, such as polycondensation. For instance, it could react with diols or diamines to form polyesters and polyamides, respectively. In these reactions, the benzoyl chloride moiety becomes an integral part of the polymer backbone rather than just initiating a chain reaction. While it is a crucial building block for creating polymer structures, it does not fit the typical functional definition of a polymerization initiator.

Derivatization for Tailored Material Properties (e.g., Optical or Electronic)

The derivatization of molecules containing nitro-aromatic systems is a key strategy for developing advanced materials with specific optical and electronic properties. The 4-fluoro-2-nitrobenzoyl chloride scaffold is a valuable starting point for creating such materials due to the strong electron-withdrawing nature of the nitro group, which is crucial for inducing nonlinear optical (NLO) and electro-optic effects. libretexts.orggoogle.com

The core principle involves synthesizing chromophores where the nitro-substituted ring acts as the acceptor part of a donor-π-acceptor (D-π-A) system. These chromophores can then be incorporated into a polymer matrix, either as a guest-host system or by being covalently bonded to the polymer backbone. The reaction of the acyl chloride group with nucleophilic sites on a polymer (like hydroxyl groups) allows for the direct grafting of the NLO-active moiety.

Research on analogous compounds demonstrates this principle effectively. For example, polymers functionalized with nitroazobenzene chromophores have been shown to exhibit significant second-order NLO properties, which are essential for electro-optic applications like optical switching. Similarly, organic molecules like N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) have been investigated as dopants in liquid crystals to enhance their electro-optical responses. google.com The synthesis of these materials often involves reacting a nitrobenzoyl chloride derivative with an appropriate donor molecule or polymer. mdpi.com The resulting materials possess properties that can be fine-tuned by altering the structure of the donor, the acceptor, or the conjugated bridge, making them suitable for various optoelectronic device applications. google.com

| Compound/Derivative Type | Key Structural Feature | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Polyimides with Nitroazobenzene Pendants | Side-on attached 4-nitro-4'-diphenylaminoazobenzene chromophore | Second-order NLO properties (r₃₃ ~9–23 pm/V) | Electro-optic materials | |

| N-(4-nitrobenzylidene)-o-fluoroamine | Schiff base with nitro and fluoro groups | Nonzero microscopic first hyperpolarizability (β) | NLO materials | libretexts.org |

| Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) | Salt of 2-chloro-4-nitrobenzoic acid | High second harmonic generation (SHG) efficiency | NLO materials, Liquid crystal dopants | google.com |

Development of Fluorinated Compounds with Diverse Chemical Utilities

4-Fluoro-2-nitrobenzoyl chloride is a highly valuable building block for the synthesis of more complex fluorinated compounds, which have broad applications, particularly in medicinal chemistry and agrochemicals. Its reactive acyl chloride group, combined with the directing effects of the fluoro and nitro substituents, allows for its conversion into a variety of useful intermediates.

A significant application is in the synthesis of precursors for pharmaceutical agents. For instance, 4-Fluoro-2-nitrobenzoyl chloride can be a starting material for producing 2-nitro-4'-fluorobenzophenone. This is achieved through a Friedel-Crafts acylation reaction with fluorobenzene. google.com The resulting benzophenone (B1666685) is a key intermediate that can be subsequently reduced to 2-amino-4'-fluorobenzophenone (B132669), a crucial component in the synthesis of several pharmaceutical substances. nih.gov

Furthermore, the transformation of the benzoyl chloride moiety into other functional groups opens up additional synthetic pathways. The related compound, 2-fluoro-4-nitrobenzoic acid, can be converted into 2-fluoro-4-nitrobenzonitrile. This nitrile is a documented intermediate for tyrosine kinase inhibitors, which are a class of drugs used in cancer therapy. The reduction of the nitro group on the ring to an amine is another common transformation, yielding 2-amino-4-fluorobenzoyl derivatives that serve as precursors for various heterocyclic compounds, which are prevalent structures in drug discovery. nih.gov

| Derived Compound | Synthetic Precursor | Key Transformation | Chemical Utility / Application Area | Reference |

|---|---|---|---|---|

| 2-Nitro-4'-fluorobenzophenone | 2-Nitrobenzoyl chloride (analogue) | Friedel-Crafts acylation | Intermediate for 2-amino-4'-fluorobenzophenone (pharmaceuticals) | google.com |

| 2-Amino-4-fluorobenzoyl derivatives | 4-Fluoro-2-nitrobenzoyl chloride | Reduction of nitro group | Precursors for heterocyclic compounds in medicinal chemistry | nih.gov |

| 2-Fluoro-4-nitrobenzonitrile | 2-Fluoro-4-nitrobenzoic acid | Conversion of carboxylic acid to nitrile | Intermediate for tyrosine kinase inhibitors (cancer therapy) | |

| Dibenzyl N-({4-[(2-Fluoro-4-nitrobenzoyl)oxy]phenyl}acetyl)-l-aspartate | 2-Fluoro-4-nitrobenzoic acid (via its acyl chloride) | Esterification | Intermediate for enteropeptidase inhibitors (obesity treatment) | nih.gov |

Theoretical and Computational Chemistry of 4 Fluoro 2 Nitrobenzoyl Chloride

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intricate details of the molecular and electronic structure of 4-fluoro-2-nitrobenzoyl chloride.

Density Functional Theory (DFT) Calculations

The presence of a fluorine atom, a nitro group, and a benzoyl chloride moiety on the benzene (B151609) ring creates a unique electronic environment. The strong electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the geometry and electronic distribution of the molecule.

Interactive Table: Predicted Geometrical Parameters of 4-Fluoro-2-nitrobenzoyl chloride (Illustrative)

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.22 Å |

| C-F Bond Length | ~1.35 Å |

| C-C(O)Cl Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-C-C (aromatic) Bond Angle | ~118° - 121° |

| O-N-O Bond Angle | ~124° |

| C-C-F Bond Angle | ~119° |

| C-C-N Bond Angle | ~120° |

| C-C-C(O)Cl Bond Angle | ~121° |

| O=C-Cl Bond Angle | ~120° |

| Dihedral Angle (Benzene ring) | ~0° (planar) |

Note: These values are illustrative and based on typical DFT calculations for similar substituted benzene derivatives. Actual values would require specific calculations for 4-fluoro-2-nitrobenzoyl chloride.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For 4-fluoro-2-nitrobenzoyl chloride, the electron-withdrawing nitro and fluoro groups are expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be localized on the benzene ring, while the LUMO is expected to have significant contributions from the nitro group and the carbonyl carbon of the acyl chloride. This distribution makes the molecule susceptible to nucleophilic attack at the carbonyl carbon.

Interactive Table: Predicted Frontier Molecular Orbital Energies of 4-Fluoro-2-nitrobenzoyl chloride (Illustrative)

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -7.5 to -8.5 |

| LUMO | ~ -3.0 to -4.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar nitroaromatic compounds. Actual values would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In 4-fluoro-2-nitrobenzoyl chloride, the MEP map would likely show a significant region of positive electrostatic potential around the carbonyl carbon of the benzoyl chloride group, making it the primary site for nucleophilic attack. The nitro group would also exhibit a positive potential, while the fluorine atom and the oxygen atoms of the nitro group would show negative potential. Studies on other nitroaromatic compounds have shown that the arrangement of nitro groups significantly affects the electrostatic potential. researchgate.net

Computational Probing of Reaction Mechanisms (e.g., Transition State Characterization)

Computational chemistry can be employed to investigate the mechanisms of reactions involving 4-fluoro-2-nitrobenzoyl chloride. By calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction pathways. For instance, in a nucleophilic acyl substitution reaction, computational methods can characterize the tetrahedral intermediate and the transition states leading to its formation and collapse. While specific studies on this molecule are not available, research on similar reactions, such as the reaction of benzoyl chlorides with amines, provides a framework for how such investigations would be conducted.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods can predict various spectroscopic properties, including infrared (IR) and Raman spectra. These predictions can aid in the interpretation of experimental spectra and the identification of the compound. The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, N-O, and C-F bonds. A DFT study on the vibrational spectra of 1- and 2-nitrotriphenylene demonstrates the utility of this approach for nitro-containing aromatic compounds. nih.gov

Conformational analysis of 4-fluoro-2-nitrobenzoyl chloride can also be performed using computational methods to determine the most stable arrangement of its atoms in space. The rotational barriers around the C-C(O)Cl bond can be calculated to understand the conformational preferences of the acyl chloride group relative to the benzene ring.

Sustainable Chemistry Considerations and Methodological Innovations for 4 Fluoro 2 Nitrobenzoyl Chloride Research

Principles of Green Chemistry in Synthesis and Application

The twelve principles of green chemistry provide a foundational framework for assessing and improving the sustainability of chemical processes involving 4-Fluoro-2-nitrobenzoyl chloride. These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals and solvents, increasing energy efficiency, and utilizing renewable feedstocks. commonorganicchemistry.com

The traditional synthesis of acyl chlorides, including 4-Fluoro-2-nitrobenzoyl chloride, often employs stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, which can also serve as the solvent. commonorganicchemistry.compjoes.com Solvents such as dichloromethane (B109758) (DCM) or benzene (B151609) are also commonly used. However, these solvents pose environmental and health concerns. Green chemistry principles guide the selection of safer, more efficient solvents.

Table 1: Comparison of Solvents in Acid Chloride Synthesis

| Solvent | Role in Reaction | Green Chemistry Considerations |

|---|---|---|

| Thionyl Chloride (neat) | Reagent and Solvent | Highly reactive and corrosive; produces toxic gaseous byproducts (SO₂, HCl); poor atom economy. rsc.org |

| Dichloromethane (DCM) | Reaction Medium | Volatile organic compound (VOC); suspected carcinogen; difficult to recycle. commonorganicchemistry.com |

| Benzene | Reaction Medium | Known carcinogen; highly flammable; significant environmental and health hazard. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Potential Alternative | Bio-derived; lower toxicity than DCM; higher boiling point allows for wider reaction temperature range. rsc.org |

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. researchgate.netyork.ac.uk The standard synthesis of 4-Fluoro-2-nitrobenzoyl chloride from 4-fluoro-2-nitrobenzoic acid and thionyl chloride has a suboptimal atom economy because significant portions of the reactants become byproducts.

The reaction is: C₇H₄FNO₃ + SOCl₂ → C₇H₃ClFNO₂ + SO₂ + HCl

Table 2: Atom Economy Calculation for the Synthesis of 4-Fluoro-2-nitrobenzoyl chloride

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 4-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₃ | 185.11 | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| 4-Fluoro-2-nitrobenzoyl chloride | C₇H₃ClFNO₂ | 203.56 | Desired Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

Total Mass of Reactants: 185.11 + 118.97 = 304.08 g/mol

Mass of Desired Product: 203.56 g/mol

Atom Economy: (203.56 / 304.08) * 100% = 66.9%

An atom economy of 66.9% indicates that over 33% of the reactant mass is converted into waste byproducts. While optimizing reaction conditions can maximize the reaction yield (the amount of product obtained), it does not change the theoretical atom economy. To improve atom economy, alternative synthetic routes that generate fewer or no byproducts are necessary. libretexts.org

Strategies for Waste Minimization and Byproduct Management

The synthesis of 4-Fluoro-2-nitrobenzoyl chloride using thionyl chloride generates two major gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com These are corrosive and hazardous gases that require careful management to prevent environmental release. rsc.org

Industrial strategies for managing these byproducts include:

Caustic Scrubbing: The most common method involves passing the waste gas stream through a scrubber containing an alkaline solution, such as sodium hydroxide (B78521). This neutralizes the acidic gases, forming salt and water. However, this process consumes large amounts of base and generates significant volumes of saline wastewater. rsc.org

Byproduct Valorization: A greener approach involves capturing and converting the byproducts into valuable chemicals. For example, HCl gas can be absorbed in water to produce commercial-grade hydrochloric acid. Purified SO₂ can be oxidized to sulfur trioxide, a raw material for producing sulfuric acid or for recycling back into the thionyl chloride production process, creating a more circular chemical system. rsc.org

Development of Catalytic Systems for Enhanced Selectivity and Efficiency

A key goal in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. commonorganicchemistry.com In the synthesis of 4-Fluoro-2-nitrobenzoyl chloride, N,N-dimethylformamide (DMF) is often used in catalytic amounts to accelerate the reaction with thionyl chloride or oxalyl chloride. wikipedia.orggoogle.com The DMF reacts first to form a Vilsmeier reagent, which is a highly reactive intermediate that efficiently converts the carboxylic acid to the acyl chloride. wikipedia.orgyoutube.com

However, the use of traditional chlorinating agents still presents issues of atom economy and waste. Modern research focuses on developing truly catalytic systems that avoid these stoichiometric reagents. Innovations include:

Cyanuric Chloride: This reagent, used in combination with a catalyst like 1-formylpyrrolidine, can activate carboxylic acids for conversion to acyl chlorides under mild conditions. This method can be more selective and avoids the sulfur-based byproducts of thionyl chloride. researchgate.netresearchgate.net

Phosphorus-based Catalysts: While reagents like PCl₃ and PCl₅ are stoichiometric and have poor atom economy, research into catalytic phosphorus-based systems is ongoing. researchgate.netchemistrysteps.com

Solid-supported Catalysts: Immobilizing catalysts on solid supports can simplify purification, enable catalyst recycling, and facilitate their use in continuous flow systems, further enhancing the green credentials of the synthesis.

Process Intensification and Energy Efficiency in Synthetic Routes

Process intensification involves developing novel equipment and techniques to achieve dramatic improvements in processing, leading to smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of 4-Fluoro-2-nitrobenzoyl chloride, a shift from traditional batch reactors to continuous flow chemistry represents a significant process intensification. labmanager.com

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reactor Size | Large vessels required for scale-up. | Small microreactors or tube reactors. youtube.com |

| Heat Transfer | Limited by low surface-area-to-volume ratio, posing risks for exothermic reactions. youtube.com | Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. aragen.com |

| Safety | Higher risk due to large quantities of hazardous reagents and potential for thermal runaway. cinz.nz | Inherently safer due to small reaction volumes at any given time. cinz.nz |

| Energy Efficiency | Often requires significant energy for heating/cooling large volumes. stolichem.com | More energy-efficient due to rapid heat transfer and smaller volumes. youtube.comstolichem.com |

| Scalability | Scale-up can be complex and may require process redesign. | Scaled by running the process for longer or using multiple reactors in parallel ("numbering-up"). labmanager.com |

| Product Quality | Potential for batch-to-batch variability. | Highly consistent product quality due to precise control over reaction parameters. labmanager.com |

Continuous flow processes for producing acid chlorides have been developed, demonstrating high conversion rates with significantly reduced residence times (e.g., minutes instead of hours). researchgate.netjustia.com This approach not only improves energy efficiency and safety but also allows for on-demand synthesis, minimizing the need to store this reactive and moisture-sensitive intermediate. justia.com

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-2-nitrobenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 4-fluoro-2-nitrobenzoyl chloride typically involves halogenation and nitration of benzoyl chloride derivatives. Key methods include:

- Thionyl Chloride Route : Reacting the precursor acid (e.g., 4-fluoro-2-nitrobenzoic acid) with thionyl chloride (SOCl₂) in solvents like dichloromethane (DCM) or benzene under reflux (4–12 hours). Yields depend on temperature control (0–50°C) and catalyst use (e.g., N,N-dimethylformamide or N-methylacetamide) to enhance reactivity .

- Oxalyl Chloride Route : Using oxalyl chloride [(COCl)₂] with catalytic DMF in DCM at 50°C, producing orange/yellow solids after solvent removal. This method avoids prolonged heating, reducing decomposition risks .

Q. Critical Variables :

- Temperature : Lower temperatures (0–20°C) favor controlled reaction kinetics, minimizing side products.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve reagent solubility, while benzene may require longer reaction times.

- Catalyst : DMF accelerates acyl chloride formation via intermediate iminium complexes .

Q. What analytical techniques are recommended for characterizing 4-fluoro-2-nitrobenzoyl chloride?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., fluorine coupling in ¹H NMR at δ ~7.5–8.5 ppm for aromatic protons) and confirms nitro-group positioning .

- Mass Spectrometry (EI-MS) : Electron ionization MS provides molecular ion peaks (e.g., m/z 217.5 [M⁺]) and fragmentation patterns, validated against NIST reference data .

- ATR-FTIR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

Advanced Tip : For purity assessment, combine HPLC with UV detection (λ = 254 nm) to quantify residual precursors or byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of 4-fluoro-2-nitrobenzoyl chloride in nucleophilic acyl substitution?

Methodological Answer: The nitro group at the ortho position enhances electrophilicity of the carbonyl carbon via resonance and inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Key considerations:

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) in polar solvents (acetonitrile/DMF) using in-situ IR or stopped-flow techniques.

- Steric Effects : The nitro group may hinder access to the carbonyl carbon, requiring elevated temperatures (50–80°C) for bulky nucleophiles .

Example : In amide synthesis, 4-fluoro-2-nitrobenzoyl chloride reacts with primary amines at 25°C within 1 hour, achieving >90% conversion, whereas secondary amines require 12–24 hours .

Q. What are the stability profiles of 4-fluoro-2-nitrobenzoyl chloride under varying storage conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolyzes rapidly in humid environments to 4-fluoro-2-nitrobenzoic acid. Store under inert gas (N₂/Ar) in sealed containers with desiccants .

- Thermal Stability : Decomposes above 80°C, releasing HCl and NOₓ gases. Differential Scanning Calorimetry (DSC) shows exothermic peaks at 85°C .

- Long-Term Storage : Solutions in anhydrous DCM retain stability for 6 months at –20°C, while solid forms degrade by 5% over 1 year at –80°C .

Q. How can conflicting NMR data for 4-fluoro-2-nitrobenzoyl chloride derivatives be resolved?

Methodological Answer: Discrepancies in NMR signals (e.g., fluorine coupling patterns) may arise from:

- Tautomerism : Nitro group resonance can shift proton environments. Use variable-temperature NMR (VT-NMR) to identify equilibrium states.

- Impurity Interference : Residual solvents (e.g., DMF-d₇) or moisture broaden peaks. Purify via column chromatography (silica gel, hexane:EtOAc) and re-analyze .

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies mitigate hazards during large-scale synthesis of 4-fluoro-2-nitrobenzoyl chloride?

Methodological Answer:

- Ventilation : Use fume hoods with scrubbers to neutralize HCl/SO₂ off-gases .

- Batch Process Optimization : Gradual reagent addition and temperature control (via jacketed reactors) prevent exothermic runaway reactions .

- Waste Management : Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal .

Q. How does 4-fluoro-2-nitrobenzoyl chloride serve as a precursor in heterocyclic compound synthesis?

Methodological Answer: The compound is pivotal in synthesizing:

- Benzodiazepines : React with 1,2-diamines to form quinazolinone scaffolds via cyclocondensation .

- Sulfonamides : Couple with sulfonamide nucleophiles for antimicrobial agent development.

- Fluorescent Probes : Introduce fluorophores via amide linkages for bioimaging applications .

Q. Example Protocol :

React 4-fluoro-2-nitrobenzoyl chloride (1 eq) with 2-aminopyridine (1.2 eq) in DCM.

Stir at 25°C for 2 hours.

Isolate the amide intermediate (yield: 88%), then reduce nitro to amine (H₂/Pd-C) for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.